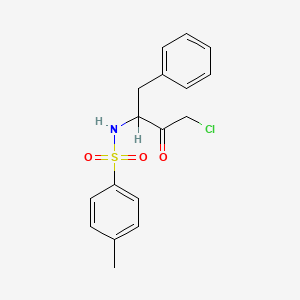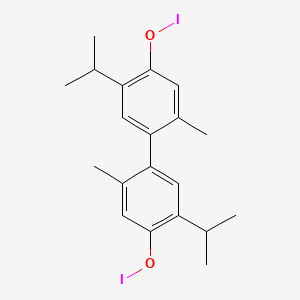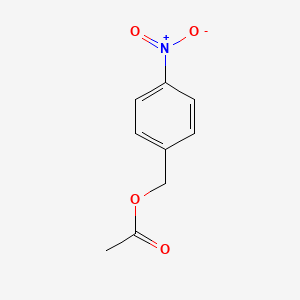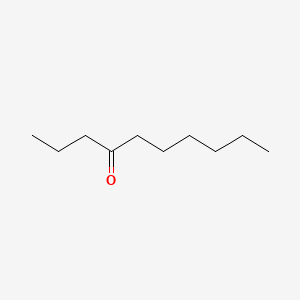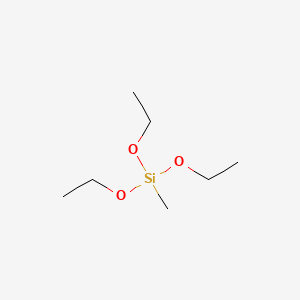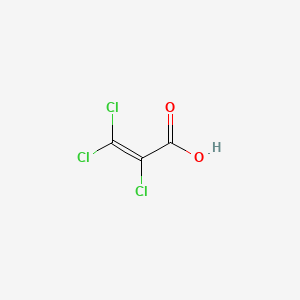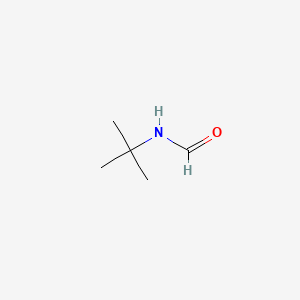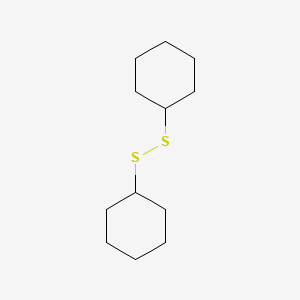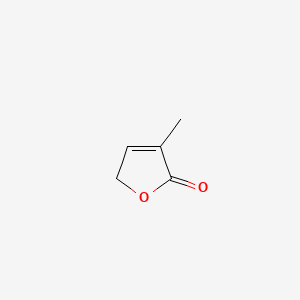
3-メチル-2(5H)-フランノン
概要
説明
3-Methyl-2(5H)-furanone, also known as 4-Hydroxy-2-methyl-2-butenoic Acid γ-Lactone, is a five-membered conjugated lactone . It is a volatile compound and is reported to be one of the predominant constituents of the flavor of pandan leaves . It is also found in Thai soy sauce, Arabica roasted coffee samples from Brazil, and bio-oil from pine wood sawdust .
Synthesis Analysis
3-Methyl-2(5H)-furanone has been synthesized in the highest yield (77%) by employing α-methyl-γ-butyrolactone as the starting reagent .Molecular Structure Analysis
The molecular formula of 3-Methyl-2(5H)-furanone is C5H6O2, and its molecular weight is 98.10 .Physical And Chemical Properties Analysis
3-Methyl-2(5H)-furanone is a liquid at 20°C. It has a refractive index of 1.467 (lit.) and a density of 1.13 g/mL at 25°C (lit.) . Its boiling point is 97-99 °C/20 mmHg (lit.) .科学的研究の応用
食品フレーバーと安全性
3-メチル-2(5H)-フランノン: は、甘くキャラメルのような香りのため、フレーバー剤として使用されます。焼き菓子、乳製品、飲料に一般的に添加されます。 欧州食品安全機関 (EFSA) は、食品中のフレーバーとしての安全性と有効性を評価するために、3-メチル-2(5H)-フランノンを含むフランノン類を評価しました 。これらの化合物は、特定の濃度では安全であるとされており、食品の官能的品質に貢献しています。
農業科学 - 種子の発芽
農業科学では、3-メチル-2(5H)-フランノンは、種子の発芽阻害物質として同定されています。 植物由来の煙に含まれており、種子の発芽を阻害する可能性があり、これは火事が植物の再生に与える生態学的影響を理解する上で重要です 。この化合物は、カリキノリドなどの発芽促進物質の効果を打ち消す可能性についても研究されています。
医薬品研究
3-メチル-2(5H)-フランノンに関する特定の医薬品データは直接入手できませんでしたが、フランノン類はさまざまな生物活性を示す化合物と構造的に関連しています。 たとえば、同様の複素環構造を持つインドール誘導体は、さまざまな疾患の治療における治療の可能性について調査されています 。これと同様に、3-メチル-2(5H)-フランノンは、医薬品合成と医薬品化学研究の候補となる可能性があります。
環境科学
3-メチル-2(5H)-フランノン: とその誘導体は、その環境への影響について評価されています。 たとえば、フランノン類は、動物飼料の安全性と、フレーバー剤として使用した場合の環境への潜在的な影響について評価されています 。このような化合物の環境における運命を理解することは、生態学的研究と環境リスク評価にとって重要です。
材料科学
材料科学では、3-メチル-2(5H)-フランノンを含むフランノン類は、さまざまな材料の合成における中間体として使用される可能性があります。 それらの化学的特性は、電気伝導率や耐食性などの特定の機能的特性を持つポリマーやその他の材料を作成するために利用できる可能性があります .
分析化学
3-メチル-2(5H)-フランノン: は、分析化学で標準物質または試薬として使用できます。 明確な構造と特性により、クロマトグラフィー、分光法、その他の分析手法を使用してサンプル内の物質を特定または定量するのに適しています .
作用機序
Target of Action
The primary target of 3-Methyl-2(5H)-furanone is the process of seed germination . It has been found that this compound, isolated from plant-derived smoke, efficiently inhibits seed germination and significantly reduces the effect of the highly active germination promotor karrikinolide .
Mode of Action
3-Methyl-2(5H)-furanone interacts with its targets by antagonizing the effect of karrikinolide, a compound that promotes seed germination . . This suggests that 3-Methyl-2(5H)-furanone may bind to a different set of proteins or receptors to exert its inhibitory effect on seed germination.
Biochemical Pathways
It is known that this compound plays a role in the regulation of seed germination . It is likely that 3-Methyl-2(5H)-furanone affects the signaling pathways involved in the initiation of seed germination, possibly by interfering with the action of germination-promoting compounds like karrikinolide .
Result of Action
The molecular and cellular effects of 3-Methyl-2(5H)-furanone’s action primarily involve the inhibition of seed germination . By antagonizing the effect of karrikinolide, 3-Methyl-2(5H)-furanone significantly reduces the germination of seeds . This suggests that the compound may alter the cellular processes necessary for the initiation of germination.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-2(5H)-furanone. For instance, the compound’s effectiveness as a seed germination inhibitor may vary depending on the specific conditions of the environment, such as temperature, humidity, and the presence of other chemical compounds
Safety and Hazards
将来の方向性
3-Methyl-2(5H)-furanone has been used to study the airway irritation of isoprene, isoprene/ozone, and isoprene/ozone/nitrogen dioxide mixture . It has also been used to investigate the reversal effect of biofilm formation induced by xanthones .
Relevant Papers One of the relevant papers investigated the reversal effect of 3-methyl-2(5H)-furanone and the formation of persister cells induced by xanthones and their role in modulating the biofilm to the antibiotic gentamicin .
生化学分析
Biochemical Properties
The biochemical properties of 3-Methyl-2(5H)-furanone are not yet fully understood. It is believed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on these molecules .
Cellular Effects
The effects of 3-Methyl-2(5H)-furanone on cells are diverse. It is thought to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-2(5H)-furanone may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Methyl-2(5H)-furanone can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-Methyl-2(5H)-furanone is thought to be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
3-Methyl-2(5H)-furanone is likely transported and distributed within cells and tissues in a complex manner. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
4-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBEMPMIVEGJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176643 | |
| Record name | 2(5H)-Furanone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22122-36-7 | |
| Record name | 2(5H)-Furanone, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022122367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Furanone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2(5H)-furanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9KXQ3851K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-Oxabicyclo[10.1.0]tridecane](/img/structure/B1582142.png)
